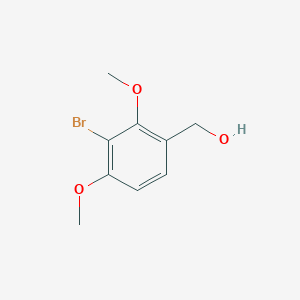

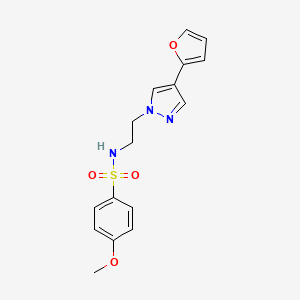

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine, also known as TFEC, is a chemical compound that has gained significant attention in the field of scientific research. It is a chiral amine with a cyclohexane ring and a trifluoroethyl group attached to the amine. The compound has been studied for its potential applications in various fields, including medicinal chemistry, chemical biology, and materials science.

Scientific Research Applications

Catalytic Activity in Synthesis

One significant application of related cyclohexane derivatives is in catalysis, particularly in the synthesis of nitrogen-containing heterocycles. For instance, a stable spirocyclic (alkyl)(amino)carbene, derived from a precursor similar in structure to "(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine," demonstrated efficiency as a ligand for transition metal-based catalysts. This was exemplified in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines, facilitating the synthesis of 1,2-dihydroquinoline derivatives and related compounds (Xiaoming Zeng et al., 2009).

Transfer Hydrogenation

Cyclohexane derivatives have also found utility in transfer hydrogenation processes. For example, cyclohexa-1,4-dienes, closely related in structure to the subject compound, have been employed as dihydrogen surrogates in Brønsted acid-catalyzed transfer hydrogenation. This method proved effective for the unprecedented transfer hydrogenation of structurally and electronically unbiased alkenes, highlighting the versatility of cyclohexane-based compounds in synthetic chemistry (I. Chatterjee & M. Oestreich, 2016).

Organocatalysis and Asymmetric Synthesis

Derivatives of "(1R,2R)-cyclohexane-1,2-diamine" have been synthesized and used as asymmetric ligands and organocatalysts. These compounds facilitated the synthesis of alcohols through organocatalytic processes, demonstrating the potential of cyclohexane derivatives in asymmetric synthesis and organocatalysis (Alexey A Tsygankov et al., 2016).

Radical Transfer Hydroamination

In radical chemistry, cyclohexadiene derivatives have been utilized in radical transfer hydroaminations of unactivated and electron-rich double bonds. This process, facilitated by polarity reversal catalysis, achieves good yields and excellent anti-Markovnikov selectivity. The method demonstrates the role of cyclohexane derivatives in enabling selective radical transformations (Joyram Guin et al., 2007).

Sensing and Optical Properties

Cyclohexane derivatives have also been explored in the development of novel sensing devices. For example, Eu(III) complexes with cyclohexane-based ligands have shown potential in sensing applications, where the optical response produced by NO3(−) coordination in these complexes could be utilized for sensing purposes (F. Piccinelli et al., 2015).

properties

IUPAC Name |

(1R,2R)-2-(2,2,2-trifluoroethyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6-7H,1-5,12H2/t6-,7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUQSKKRQJAQFI-RNFRBKRXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(2,2,2-Trifluoroethyl)cyclohexan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2665152.png)

![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)

![N-[2-(3-Methylphenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2665159.png)

![N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B2665162.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)